N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
This compound can be classified as a triazole carboxamide due to its structural features. It is synthesized from various precursors and has been studied for its potential applications in pharmaceuticals. The compound is also referenced in chemical databases such as PubChem and ChemSpider under the CAS number 924839-78-1 .
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common method includes:
The detailed reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yield and purity .
The molecular structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be represented as follows:
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C
BQDVISJYSOSGTA-UHFFFAOYSA-N
.This structure highlights the presence of a triazole ring fused with a tetrahydrothiophene unit and a dimethylamino group attached to a phenyl ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can participate in various chemical reactions:
These reactions are essential for exploring the compound's potential derivatives with enhanced properties .
The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide primarily involves its interaction with biological targets such as enzymes or receptors. Triazole compounds are known to inhibit certain enzymes involved in cell proliferation and survival pathways.
Research indicates that derivatives of triazoles can modulate signaling pathways related to cancer cell growth by acting on specific kinases or phosphatases .
The physical properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
This compound has significant potential in medicinal chemistry due to its biological activities. It has been explored for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: